molecular formula C11H11F3O B1366390 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- CAS No. 37851-10-8

1-Butanone, 1-[4-(trifluoromethyl)phenyl]-

Cat. No.: B1366390
CAS No.: 37851-10-8
M. Wt: 216.2 g/mol
InChI Key: BULGSEUYSPGOCC-UHFFFAOYSA-N
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Description

1-Butanone, 1-[4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C11H11F3O and its molecular weight is 216.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULGSEUYSPGOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464034
Record name 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37851-10-8
Record name 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the available safety data and toxicological profile for 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1). As a crucial building block in the synthesis of pharmaceuticals and other bioactive molecules, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and informing risk assessments in drug development.[1][2]

Section 1: Chemical Identity and Properties

2-Chloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde.[2] Its chemical structure, featuring both a chlorine and a fluorine atom on the benzaldehyde ring, makes it a versatile intermediate in organic synthesis.[1][2]

PropertyValueSource
Molecular Formula C₇H₄ClFO[1][3]
Molecular Weight 158.56 g/mol [1][3]
Appearance White to yellow crystalline solid[1][2]
Melting Point 32-38 °C[4]
Boiling Point 92 °C at 10 mmHg[1]
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate, methanol, and ethanol.[1][2]
Flash Point 102 °C (closed cup)[1][5]
Section 2: Safety Data Sheet (SDS) Analysis

The Safety Data Sheet is the primary source of information regarding the hazards of a chemical. The following is a synthesis of data from multiple sources for 2-Chloro-6-fluorobenzaldehyde.

2.1 Hazard Identification and GHS Classification

2-Chloro-6-fluorobenzaldehyde is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][6][7]

  • GHS Pictogram:

    • GHS07: Exclamation Mark[5]

  • Signal Word: Warning[3][5][6]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][6]

    • H319: Causes serious eye irritation.[3][6]

    • H335: May cause respiratory irritation.[3][6]

  • Precautionary Statements (selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

2.2 First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

2.3 Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

  • Handling: Use only in a well-ventilated area.[6] Avoid contact with skin, eyes, and clothing.[4] Minimize dust generation and accumulation.[4] Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][6] It is recommended to store under an inert atmosphere as the compound is air-sensitive.[1][4]

2.4 Personal Protective Equipment (PPE)

The following PPE is recommended when handling 2-Chloro-6-fluorobenzaldehyde:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is recommended.[4][6]

Section 3: Toxicity Profile

The toxicological properties of 2-Chloro-6-fluorobenzaldehyde have not been fully investigated.[7] This represents a significant data gap for a compound used as an intermediate in the synthesis of materials intended for biological applications.

3.1 Acute Toxicity

There is no specific acute toxicity data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), available in the reviewed literature.[8]

3.2 Skin, Eye, and Respiratory Irritation

The primary known hazards of 2-Chloro-6-fluorobenzaldehyde are its irritant effects.[1]

  • Skin Irritation: Classified as a Category 2 skin irritant, it can cause inflammation, redness, and discomfort upon contact.[3][6][7]

  • Eye Irritation: As a Category 2 eye irritant, it can cause serious irritation, pain, and potential damage to the eyes upon contact.[3][6][7]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[3][4][6]

3.3 Chronic Toxicity, Carcinogenicity, and Mutagenicity

There is no available data on the chronic toxicity, carcinogenicity, or mutagenicity of 2-Chloro-6-fluorobenzaldehyde.[7][8] The absence of this information means that its long-term health effects are unknown. Researchers should handle this compound with the assumption that it could have chronic health effects and take appropriate precautions to minimize exposure.

Section 4: Experimental Protocols for Hazard Assessment

Given the limited toxicological data, the following standard assays are proposed as a starting point for a comprehensive toxicological evaluation of 2-Chloro-6-fluorobenzaldehyde.

4.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the potential of a chemical to cause cell death.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture relevant cell line (e.g., HaCaT keratinocytes) cell_seeding 2. Seed cells into a 96-well plate cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of CAS 387-45-1 in DMSO treatment 5. Treat cells with compound and control (DMSO) compound_prep->treatment incubation2 6. Incubate for 24-72h treatment->incubation2 add_mtt 7. Add MTT reagent to each well incubation3 8. Incubate for 2-4h (formazan formation) add_mtt->incubation3 add_solubilizer 9. Add solubilization solution (e.g., SDS-HCl) incubation3->add_solubilizer read_plate 10. Read absorbance at 570 nm using a plate reader calculate_viability 11. Calculate % cell viability vs. control read_plate->calculate_viability determine_ic50 12. Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using an MTT assay.

4.2 In Vitro Skin Irritation Assay (Reconstructed Human Epidermis Model)

This protocol describes an animal-alternative method for assessing skin irritation potential.

Skin_Irritation_Workflow cluster_exposure Exposure Phase cluster_post_exposure Post-Exposure Phase cluster_viability Viability Assessment cluster_classification Classification start Start: Reconstructed Human Epidermis (RhE) Tissue Cultures topical_application 1. Apply test chemical (CAS 387-45-1), negative control, and positive control to the tissue surface start->topical_application incubation 2. Incubate for a defined period (e.g., 60 minutes) topical_application->incubation rinse 3. Rinse tissues to remove the test substance incubation->rinse post_incubation 4. Post-incubation in fresh medium (e.g., 42 hours) rinse->post_incubation mtt_assay 5. Assess tissue viability using the MTT assay post_incubation->mtt_assay extract_formazan 6. Extract formazan dye mtt_assay->extract_formazan read_absorbance 7. Measure optical density (OD) extract_formazan->read_absorbance calculate_viability 8. Calculate % viability relative to negative control read_absorbance->calculate_viability classify 9. Classify based on viability threshold (e.g., <=50% viability = Irritant) calculate_viability->classify

Caption: Protocol for in vitro skin irritation testing.

Section 5: Conclusion and Recommendations

2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1) is a chemical intermediate with known hazards of skin, eye, and respiratory irritation. The lack of comprehensive toxicological data necessitates a cautious approach to its handling. For drug development professionals, this data gap is a critical consideration. Any derivative of this compound intended for therapeutic use would require a full toxicological workup as part of preclinical safety assessment. It is strongly recommended that any laboratory regularly using this compound considers commissioning toxicological studies to fill these knowledge gaps, thereby ensuring a higher level of safety and a more complete risk assessment.

References

  • 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847. PubChem. [Link]

  • 2-Chloro-6-fluorobenzaldehyde. Grokipedia. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

  • 2-Chloro-6-fluorobenzaldehyde - Executive Summary. CompTox Chemicals Dashboard | US EPA. [Link]

  • 2-Chloro-6-fluorobenzaldehyde | CAS#:387-45-1. Chemsrc. [Link]

  • 2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]

  • 2-Chloro-6-fluorobenzaldehyde Properties. CompTox Chemicals Dashboard | US EPA. [Link]

Sources

Melting point and boiling point range of 1-[4-(trifluoromethyl)phenyl]-1-butanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 1-[4-(trifluoromethyl)phenyl]-1-butanone , a fluorinated aromatic ketone used as a scaffold in medicinal chemistry.

Synonyms: 4'-Trifluoromethylbutyrophenone; p-Trifluoromethylbutyrophenone Chemical Formula: C₁₁H₁₁F₃O Molecular Weight: 230.20 g/mol

Executive Summary

1-[4-(trifluoromethyl)phenyl]-1-butanone is a lipophilic, fluorinated building block primarily utilized in the synthesis of neuroactive pharmaceutical agents and agrochemicals. Unlike its lower homolog, 4'-trifluoromethylacetophenone (which is a low-melting solid), this butyrophenone derivative typically exists as a colorless to pale yellow oil at room temperature . Its liquid state is a consequence of the flexible propyl chain disrupting the crystal lattice packing efficiency relative to the rigid phenyl ring.

This guide provides a validated thermodynamic profile, synthesis pathways, and handling protocols for researchers integrating this compound into drug development pipelines.

Thermodynamic & Physical Properties[1]

Melting Point and Boiling Point Range

The introduction of the trifluoromethyl (-CF₃) group significantly alters the volatility and phase behavior compared to the non-fluorinated parent (butyrophenone).

PropertyValue / RangeCondition / Method
Physical State Liquid (Oil)At Standard Ambient Temp (25°C)
Melting Point < 20°C Phase transition typically occurs below RT.
Boiling Point (Atm) 245°C – 255°C (Est.)Extrapolated to 760 mmHg.
Boiling Point (Vac) 115°C – 125°C At 10–15 mmHg (Typical distillation range).
Density ~1.18 – 1.22 g/cm³Estimated based on fluorinated analogs.
Solubility SolubleDCM, Ethyl Acetate, Toluene, Ethanol.
Solubility InsolubleWater.[1]

Technical Insight: The boiling point of 1-[4-(trifluoromethyl)phenyl]-1-butanone is elevated relative to butyrophenone (~240°C) due to the higher molecular weight and polarity introduced by the -CF₃ group, despite fluorine's weak intermolecular van der Waals interactions.

Phase Behavior Analysis

The compound exhibits a low melting point due to the "odd-even" effect and chain flexibility of the butyl group. While the acetophenone analog (2-carbon chain) forms a solid lattice (MP: 30–35°C), the extension to a 4-carbon chain increases entropy, lowering the freezing point below room temperature.

Synthesis & Production Pathways

To ensure high purity (>98%) required for accurate physical property determination, the compound is best synthesized via Grignard addition to a nitrile . This method avoids the low yields often associated with Friedel-Crafts acylation on electron-deficient (CF₃-deactivated) rings.

Protocol: Grignard Addition (Recommended)

Reaction: 4-(Trifluoromethyl)benzonitrile + Propylmagnesium Bromide


 Ketimine Intermediate 

Ketone
  • Reagents:

    • 4-(Trifluoromethyl)benzonitrile (1.0 eq)

    • 
      -Propylmagnesium bromide (1.2 eq, 2.0 M in Et₂O)
      
    • Copper(I) bromide (CuBr) (1 mol% - Optional catalyst)

    • Solvent: Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Step 1: Charge a flame-dried flask with nitrile and solvent under Argon.

    • Step 2: Cool to 0°C. Add Grignard reagent dropwise over 30 minutes.

    • Step 3: Allow to warm to RT and reflux for 2–4 hours. The solution typically turns dark.

    • Step 4 (Hydrolysis): Cool to 0°C. Quench with 3M HCl. Stir vigorously for 1 hour to hydrolyze the intermediate ketimine salt into the ketone.

    • Step 5 (Workup): Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO₃ and Brine. Dry over MgSO₄.

  • Purification:

    • Concentrate in vacuo.[2][3][4]

    • Distillation: High-vacuum distillation (0.5 – 1.0 mmHg) is required to isolate the pure oil.

Alternative Route: Weinreb Amide Coupling

For small-scale precision synthesis, reacting 4-(trifluoromethyl)benzoyl chloride with N,O-dimethylhydroxylamine followed by propylmagnesium bromide yields the ketone without over-addition side products.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the critical purification steps required to determine the boiling point accurately.

SynthesisWorkflow Start 4-(Trifluoromethyl) benzonitrile Inter Ketimine Salt Intermediate Start->Inter THF, Reflux Reagent n-Propyl MgBr (Grignard) Reagent->Inter Hydrolysis Acid Hydrolysis (3M HCl) Inter->Hydrolysis Quench Crude Crude Ketone (Liquid/Oil) Hydrolysis->Crude Phase Sep Distill Vacuum Distillation (120°C @ 15mmHg) Crude->Distill Purification Final Pure 1-[4-(trifluoromethyl) phenyl]-1-butanone Distill->Final Isolation

Caption: Synthesis pathway from nitrile precursor to pure ketone via Grignard addition and vacuum distillation.

Applications in Drug Development

This ketone serves as a critical "linker" intermediate. The carbonyl group allows for:

  • Asymmetric Reduction: Conversion to chiral alcohols using CBS catalysts.

  • Reductive Amination: Synthesis of amine-based CNS active agents (e.g., analogs of fluvoxamine or antidepressants).

  • Photo-Isomerization Studies: Used as a triplet sensitizer or substrate in E/Z isomerization assays due to the electron-withdrawing nature of the CF₃ group enhancing intersystem crossing.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[5]

  • Flammability: Combustible liquid. Keep away from open flames.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. The compound is stable but can oxidize slowly over time if exposed to air.

References

  • Synthesis of Trifluoromethyl Ketones: Journal of Organic Chemistry, "Photocatalytic E → Z Isomerization of Polarized Alkenes." (2017). (Describes the compound as a colorless oil).

  • Grignard Reaction Methodologies:Organic Syntheses, Coll. Vol. 3, p. 26 (General procedure for converting nitriles to ketones).
  • Physical Properties of Fluorinated Aromatics: PubChem Compound Summary, "1-[4-(trifluoromethyl)phenyl]ethan-1-one" (Analog comparison).

Sources

Methodological & Application

Procedure for reductive amination using 4'-(Trifluoromethyl)butyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocols for the reductive amination of 4'-(Trifluoromethyl)butyrophenone (CAS: 49763-65-7). While reductive amination is a staple transformation, this specific substrate presents a unique dichotomy: the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, yet the butyrophenone propyl chain introduces steric hindrance not found in simpler acetophenones.

This note provides two distinct protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) mediated reductive amination for primary and unhindered secondary amines.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated reductive amination for sterically hindered amines or "difficult" condensations.

Chemical Context & Mechanistic Insight

Successful conversion of 4'-(Trifluoromethyl)butyrophenone requires understanding the interplay between electronic activation and steric retardation.

  • Electronic Activation (

    
     Effect):  The para-trifluoromethyl group is a strong electron-withdrawing group (EWG). It pulls electron density from the aromatic ring, which in turn destabilizes the carbonyl bond. This makes the carbonyl carbon significantly more electrophilic (positive) than in unsubstituted butyrophenone, theoretically accelerating the initial nucleophilic attack by the amine.
    
  • Steric Retardation (Propyl Chain): Unlike acetophenones (methyl group), the propyl chain in butyrophenone creates a larger "cone of exclusion" around the reaction center. This slows the formation of the hemiaminal intermediate.

  • Lipophilicity: The

    
     group drastically increases the 
    
    
    
    (lipophilicity) of the final amine. Standard acid-base workups must be modified to ensure the product does not partition into the aqueous phase or form intractable emulsions.
Visualizing the Reaction Pathway

ReactionMechanism cluster_reagents Critical Drivers Ketone 4'-(CF3)butyrophenone (Electrophilic C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Steric Barrier) Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid/Ti Catalysis) Product Target Amine Iminium->Product + Hydride (Reduction) Acid AcOH or Ti(OiPr)4 Promotes Dehydration Reductant STAB or NaBH4 Selectivity Key

Figure 1: Mechanistic pathway highlighting the critical dehydration step where steric hindrance from the butyrophenone chain is most impactful.

Experimental Protocols

Method A: The "Standard" STAB Protocol

Recommended for: Primary amines, non-hindered secondary amines (e.g., morpholine, pyrrolidine).

Reagents:

  • Substrate: 4'-(Trifluoromethyl)butyrophenone (1.0 equiv)

  • Amine: 1.1 – 1.3 equiv[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 4'-(Trifluoromethyl)butyrophenone (1.0 mmol, ~216 mg) in DCE (5.0 mL).

  • Amine Addition: Add the Amine (1.2 mmol). If the amine is a hydrochloride salt, add 1.2 mmol of Triethylamine (

    
    ) to liberate the free base.
    
  • Catalysis: Add Glacial Acetic Acid (1.0 mmol, ~60 µL).

    • Note: The acid catalyzes the formation of the imine. Stir at Room Temperature (RT) for 30–60 minutes before adding the reductant. This "pre-stir" is crucial for butyrophenones to overcome steric hindrance.

  • Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under Nitrogen/Argon for 12–24 hours. Monitor by LCMS (Look for M+1 of product; ketone peak should disappear).

  • Quench: Carefully add saturated aqueous

    
     (5 mL) and stir for 15 minutes to quench excess borohydride.
    
Method B: The Titanium(IV) Isopropoxide Protocol

Recommended for: Weakly nucleophilic amines (anilines), bulky amines, or when Method A fails to reach full conversion.

Reagents:

  • Substrate: 4'-(Trifluoromethyl)butyrophenone (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) Isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv) or Sodium Cyanoborohydride (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Procedure:

  • Complexation: In a dried flask, mix 4'-(Trifluoromethyl)butyrophenone (1.0 mmol) and the Amine (1.5 mmol) neat (if liquid) or in minimal THF.

  • Titanium Addition: Add

    
      (2.0 mmol, ~0.6 mL) dropwise.
    
    • Mechanism:[2][3][4][5][6][7][8] The Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine/enamine.

  • Imine Formation: Stir the neat/concentrated mixture at RT for 6–12 hours. (For very difficult amines, heat to 60°C for 2 hours).

  • Dilution & Reduction: Dilute the viscous mixture with absolute Ethanol (5 mL). Caution: Exothermic.

  • Reduction: Cool to 0°C. Add

    
      (1.5 mmol, ~57 mg) portion-wise.
    
    • Note:

      
       is compatible here because the imine is already formed.
      
  • Workup (Titanium Removal): Add 2 mL of water to quench. A heavy white precipitate (

    
    ) will form. Dilute with Ethyl Acetate, filter through a Celite pad to remove the titanium salts, and proceed to extraction.
    

Workup & Purification Strategy

The trifluoromethyl group renders the product highly lipophilic. Standard "acid-base" extractions work but require specific solvents.

Extraction Protocol:

  • Basify: Ensure the aqueous layer is pH > 10 using 1N NaOH.

  • Solvent Choice: Do NOT use Diethyl Ether (too volatile/flammable). Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Recommendation: Perform 3x extractions.[6][9] The fluorinated amine loves the organic layer, but can stick to plastic/glassware.

  • Drying: Dry organic layers over

    
     (Sodium Sulfate), not Magnesium Sulfate (which can sometimes trap polar amines).
    

Chromatography (Flash):

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexanes:Ethyl Acetate.

  • Modifier: Because of the

    
     group, the amine might streak. Add 1% Triethylamine  to the mobile phase to sharpen peaks.
    

Data Summary & Troubleshooting

Stoichiometry & Conditions Table
ComponentStandard (Method A)Difficult/Bulky (Method B)Role
Ketone 1.0 equiv1.0 equivSubstrate
Amine 1.2 equiv1.5 equivNucleophile
Activator AcOH (1.0 equiv)

(2.0 equiv)
Dehydrating Agent
Reductant STAB (1.5 equiv)

(1.5 equiv)
Hydride Source
Solvent DCE or THFNeat

EtOH
Medium
Time 16-24 h6 h (Imine) + 2 h (Red)Reaction Duration
Decision Tree for Method Selection

MethodSelection Start Start: 4'-(CF3)butyrophenone AmineType Analyze Amine Partner Start->AmineType Primary Primary / Unhindered Secondary (e.g., Benzylamine, Morpholine) AmineType->Primary Hindered Hindered / Weak Nucleophile (e.g., t-Butylamine, Aniline) AmineType->Hindered MethodA USE METHOD A (STAB + AcOH) Primary->MethodA MethodB USE METHOD B (Ti(OiPr)4 + NaBH4) Hindered->MethodB Check Check LCMS MethodA->Check Incomplete Conversion? Check->MethodB Yes (Ketone remains)

Figure 2: Workflow decision matrix for selecting the optimal reductive amination protocol based on amine steric/electronic properties.

References

  • Abdel-Magid, A. F., et al. (1996).[10][11][12][13][14] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552-2554.[2]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[9]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4'-(Trifluoromethyl)butyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-OPT-4CF3 Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering low yields or regioisomeric impurities in the synthesis of 4'-(Trifluoromethyl)butyrophenone (CAS: 394-91-2).

Our analysis suggests the root cause often lies in the selection of the synthetic pathway. The intuitive Friedel-Crafts acylation of


-trifluorotoluene (benzotrifluoride) is chemically contraindicated for this specific isomer. The trifluoromethyl group (

) is a strong electron-withdrawing group (EWG) that deactivates the ring and directs electrophilic substitution to the meta (3') position, not the desired para (4') position.

To achieve high yields of the 4'-isomer, you must bypass direct acylation and utilize nucleophilic addition to pre-functionalized para-intermediates . This guide details the two most robust protocols: the Grignard-Nitrile Route (Standard) and the Weinreb Amide Route (High Purity).

Module 1: Diagnostic & Decision Matrix

Before proceeding, verify your current approach against this logic flow to ensure you are on a viable path.

SynthesisDecision Start Current Method? FC Friedel-Crafts Acylation (Benzotrifluoride + Butyryl Chloride) Start->FC Decision Purity vs. Cost Requirement Start->Decision Result_FC CRITICAL ERROR: Yields 3'-isomer (Meta) NOT 4'-isomer (Para) FC->Result_FC Nitrile Grignard Addition to Nitrile (4-CF3-Benzonitrile + PropylMgBr) Weinreb Weinreb Amide Route (4-CF3-Benzoyl Chloride + Weinreb Amine) Decision->Nitrile Standard Ind. Route (Cost Effective) Decision->Weinreb High Purity (No over-addition)

Figure 1: Decision matrix for selecting the correct synthetic pathway. Note that direct Friedel-Crafts is chemically invalid for the para-isomer.

Module 2: The Standard Protocol (Grignard-Nitrile Route)

This is the industry-standard route. It utilizes 4-(trifluoromethyl)benzonitrile , where the para-position is already established, eliminating regioselectivity issues.

The Mechanism

The Grignard reagent (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) attacks the electrophilic carbon of the nitrile group. This forms a magnesium imine salt intermediate. Crucially , the ketone is not formed until the acidic hydrolysis step.
Optimized Protocol

Reagents:

  • 4-(Trifluoromethyl)benzonitrile (

    
     equiv)[1]
    
  • 
    -Propylmagnesium bromide (
    
    
    
    -
    
    
    equiv, 2.0 M in Et2O or THF)
  • Solvent: Anhydrous THF (Tetrahydrofuran) or Et2O

  • Quench: Aqueous

    
     (
    
    
    
    to
    
    
    )

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and maintain a positive pressure of Nitrogen (

    
    ) or Argon (
    
    
    
    ). Moisture kills Grignard reagents.
  • Solvation: Dissolve 4-(trifluoromethyl)benzonitrile in anhydrous THF. Cool to 0°C .

    • Why? Low temperature prevents competitive side reactions during the initial exothermic addition.

  • Addition: Add

    
     dropwise over 30-60 minutes.
    
    • Observation: The solution may turn yellow/brown as the imine salt forms.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitor via TLC/HPLC), heat to reflux (

    
    ) for 2-4 hours.
    
    • Note: Electron-deficient nitriles are generally reactive, but the steric bulk of the propyl group may slow kinetics slightly.

  • The Critical Hydrolysis (Troubleshooting Hotspot):

    • Cool the mixture to 0°C.

    • Slowly add

      
      . Caution: Exothermic.
      
    • Reflux the acidic mixture for 1-2 hours.

    • Why? The intermediate is a ketimine (

      
      ). Ketimines derived from electron-poor rings can be stable. Simple water addition often yields the imine, not the ketone. Acidic reflux is required to drive hydrolysis to the ketone. 
      
Troubleshooting Table: Nitrile Route
IssueProbable CauseCorrective Action
Low Yield / Recovered SM Grignard reagent degraded by moisture.Titrate Grignard before use. Ensure strict anhydrous conditions.
Product is an Imine Incomplete hydrolysis.Increase acid concentration (

) and reflux time during workup.
Tertiary Alcohol Impurity "Over-addition" (rare for nitriles, common for esters).Ensure strictly 1.1 equiv of Grignard. Add Nitrile to Grignard (inverse addition) if problem persists.

Module 3: The High-Purity Protocol (Weinreb Amide)

If you are observing tertiary alcohol impurities (formed by the Grignard reacting twice), switch to the Weinreb Amide route. This method creates a stable chelated intermediate that mechanistically prevents over-addition.

The Mechanism
  • Convert 4-(trifluoromethyl)benzoyl chloride to the Weinreb amide.

  • React with propyl Grignard. The

    
     atom chelates between the carbonyl oxygen and the methoxy oxygen, "locking" the molecule as a tetrahedral intermediate until workup.
    

WeinrebMech Step1 Acid Chloride + Weinreb Amine Step2 Weinreb Amide (Stable) Step1->Step2 Base (TEA) Step3 Add Propyl-MgBr (Chelated Intermediate) Step2->Step3 THF, 0°C Step4 Acid Workup (Collapse to Ketone) Step3->Step4 H3O+

Figure 2: The Weinreb Amide "Locking" Mechanism.

Optimized Protocol

Phase A: Synthesis of Weinreb Amide

  • Dissolve 4-(trifluoromethyl)benzoyl chloride (

    
     equiv) in DCM.
    
  • Add N,O-Dimethylhydroxylamine hydrochloride (

    
     equiv).[2]
    
  • Add Triethylamine (

    
     equiv) dropwise at 0°C. Stir at RT for 2 hours.
    
  • Wash with water/brine, dry, and concentrate.[3]

Phase B: Grignard Addition

  • Dissolve the Weinreb amide in anhydrous THF. Cool to -78°C (or 0°C).

  • Add

    
    -PropylMgBr  (
    
    
    
    equiv).
  • Stir for 1 hour.

  • Quench with saturated

    
    .
    
    • Result: Extremely high purity ketone with no tertiary alcohol byproducts.

Frequently Asked Questions (FAQs)

Q: Can I use 4-bromo-benzotrifluoride and react it with butyraldehyde? A: Yes, but it requires an oxidation step. You would perform a Lithium-Halogen exchange (


) to form the aryl-lithium species, attack butyraldehyde to form the secondary alcohol, and then oxidize (using Jones reagent or DMP) to the ketone. This adds two steps compared to the Nitrile route.

Q: Why does my NMR show a mixture of isomers when I use


? 
A:  As detailed in Module 1, the 

group directs incoming electrophiles to the meta-position. If you force the Friedel-Crafts reaction, you are synthesizing 3'-(trifluoromethyl)butyrophenone . Separation of trace para-isomer from the major meta-isomer is difficult and inefficient.

Q: Is the imine intermediate stable? A: Yes. The electron-withdrawing


 group pulls electron density from the 

bond, making it less susceptible to nucleophilic attack by water. This is why mild acidic washing is often insufficient. You must use heat and stronger acid to force the hydrolysis to the ketone.

References

  • Friedel-Crafts Selectivity: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis; Springer, 2007.
  • Grignard Addition to Nitriles : "Reactions of Nitriles - Grignard and Organolithiums." Chemistry Steps. Link

  • Weinreb Amide Synthesis : "Weinreb Ketone Synthesis." Organic Chemistry Portal. Link

  • Industrial Preparation : Patent CN109320433B. "Preparation method of 4-trifluoromethyl benzonitrile." (Source for precursor synthesis). Link

  • General Mechanism : "Addition of Grignard reagents to nitriles to give ketones."[4][5] Master Organic Chemistry. Link

Sources

Technical Support Center: Purification of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- (CAS No. 709-00-2). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles, providing you with the tools to troubleshoot and optimize your purification strategy effectively.

Section 1: Compound Profile and Impurity Landscape

Before any purification, a thorough understanding of the target molecule and potential contaminants is critical.

1.1. What are the key physical properties of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-?

Understanding the physical properties is the first step in designing a rational purification strategy. Key data is summarized below.

PropertyValueSignificance for Purification
CAS Number 709-00-2Unique identifier for literature and database searches.
Molecular Formula C₁₁H₁₁F₃O---
Molecular Weight 216.20 g/mol ---
Appearance Reported as a yellowish-brownish oil in its crude form.Indicates the presence of impurities; a pure sample should be a colorless oil or a low-melting solid.
Melting Point 40 - 42 °CCrucial for recrystallization. The solvent's boiling point should ideally be lower than this to prevent oiling out.
Boiling Point High boiling point, amenable to vacuum distillation.Direct distillation at atmospheric pressure is likely not feasible without degradation.

1.2. What are the common impurities I should expect?

Impurities typically arise from the synthetic route. The most common synthesis involves a Grignard reaction between a 4-(trifluoromethyl)phenyl Grignard reagent and butyronitrile, or a coupling reaction between 4-(trifluoromethyl)benzoyl chloride and a butylmagnesium halide.

Potential impurities include:

  • Unreacted Starting Materials: 4-(trifluoromethyl)benzoyl chloride, 4-methoxybutyl halide (from related syntheses).

  • Grignard Byproducts: Biphenyl-type compounds from homo-coupling of the Grignard reagent.

  • Side-Reaction Products: Products from the reaction of the Grignard reagent with the ester or ketone product.

  • Process-Related Impurities: Solvents (e.g., Toluene, THF, Diethyl Ether), drying agents, and catalysts used in the synthesis.

Section 2: Purification Strategy and Troubleshooting FAQs

This section provides a logical framework for selecting a purification method and answers common questions encountered in the lab.

Purification_Decision_Tree start Crude 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- is_solid Is the crude material a solid or a low-melting oil? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes (Solid/Low-Melting) is_thermally_stable Is the compound thermally stable and are impurities non-volatile? is_solid->is_thermally_stable  No (Oil) recrystallize_ok Success? (Check purity: MP, TLC, NMR) recrystallize->recrystallize_ok chromatography Purify by Column Chromatography recrystallize_ok->chromatography  No end_product Pure Product recrystallize_ok->end_product  Yes chromatography->end_product distillation Purify by Vacuum Distillation distillation->end_product is_thermally_stable->chromatography  No / Unsure is_thermally_stable->distillation  Yes Recrystallization_Troubleshooting start Hot, Saturated Solution is Prepared cool Allow to Cool Slowly start->cool outcome What is the result? cool->outcome crystals Crystals Form outcome->crystals Success oiling_out Compound 'Oiled Out' outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem end_product Collect Pure Crystals by Filtration crystals->end_product solution1 1. Re-heat solution 2. Add more solvent 3. Cool slowly again 4. Consider new solvent with lower BP oiling_out->solution1 solution2 1. Scratch flask with glass rod 2. Add a seed crystal 3. Reduce solvent volume (evaporate) 4. Add an anti-solvent no_crystals->solution2

Technical Support Center: Optimizing the Friedel-Crafts Acylation of Benzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the Friedel-Crafts acylation of benzotrifluoride (trifluoromethylbenzene). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. The acylation of benzotrifluoride is a key step in the synthesis of many pharmaceutical intermediates and advanced materials. However, the inherent electronic properties of the substrate present unique challenges that can lead to low yields and unwanted side reactions.

This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving from foundational principles to practical troubleshooting and optimized protocols. Our goal is to empower you to diagnose issues, minimize side-product formation, and maximize the yield and purity of your target meta-acylated benzotrifluoride.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of benzotrifluoride in Friedel-Crafts acylation.

Q1: Why is the Friedel-Crafts acylation of benzotrifluoride inherently difficult?

The primary challenge stems from the electronic nature of the trifluoromethyl (-CF3) group. The -CF3 group is a powerful electron-withdrawing group (EWG) due to the strong inductive effect of the three highly electronegative fluorine atoms.[1][2] This effect pulls electron density away from the benzene ring, making it significantly less nucleophilic. In the context of an electrophilic aromatic substitution (EAS) reaction like Friedel-Crafts acylation, this "deactivated" ring is much less reactive towards the electrophilic acylium ion.[3][4][5] Consequently, forcing the reaction to proceed often requires more aggressive conditions than those used for activated or neutral aromatic rings.

Q2: What is the expected major product, and what are the common side products?

The electron-withdrawing -CF3 group acts as a meta-director .[1][6][7] It deactivates the ortho and para positions to a greater extent than the meta position. Therefore, the kinetically and thermodynamically favored product is the meta-substituted acyl benzotrifluoride .

Common side products or issues include:

  • Unreacted Starting Material: Due to the high activation energy barrier, low conversion is the most common undesirable outcome.

  • Ortho and Para Isomers: While meta-acylation is strongly favored, harsh reaction conditions (e.g., high temperatures) can sometimes lead to the formation of small quantities of ortho and para isomers.

  • Substrate/Solvent Decomposition: Overly aggressive Lewis acids or high temperatures can lead to the degradation of the substrate or solvent, resulting in a complex mixture of byproducts. Under extreme superacidic conditions, the -CF3 group itself can undergo protolytic defluorination.[8]

Q3: Is polyacylation a significant concern when acylating benzotrifluoride?

No, polyacylation is not a significant side reaction in this case. The Friedel-Crafts acylation has a built-in advantage over its alkylation counterpart. The acyl group (a carbonyl) that is added to the ring is also an electron-withdrawing, deactivating group.[9] Therefore, once the first acylation occurs, the product (acyl benzotrifluoride) is even more deactivated than the starting material, making a subsequent second acylation reaction extremely unfavorable under standard conditions.[3][10]

Q4: Why must a stoichiometric amount (or more) of the Lewis acid catalyst be used?

This is a classic feature of Friedel-Crafts acylation. The ketone product formed is a moderate Lewis base. It readily coordinates with the strong Lewis acid catalyst (e.g., AlCl₃) to form a stable complex.[11] This complexation effectively removes the catalyst from the reaction cycle. Because this process is typically irreversible under the reaction conditions, the catalyst does not regenerate.[11] Therefore, at least one molar equivalent of the Lewis acid per mole of the ketone product is required to drive the reaction to completion.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to overcoming common experimental hurdles.

Observed Issue Potential Cause Recommended Solution & Scientific Rationale
1. Low or No Conversion A. Insufficient Catalyst Activity: The deactivated benzotrifluoride ring requires a highly electrophilic acylium ion and a potent catalyst to overcome the high activation energy barrier.Solution A: Employ a strong Lewis acid like anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). For sensitive substrates where AlCl₃ may be too harsh, consider using metal triflates such as hafnium(IV) triflate (Hf(OTf)₄) or scandium(III) triflate (Sc(OTf)₃), which are known to be effective and can sometimes be used in catalytic amounts, especially with co-catalysts.[12]
B. Inadequate Reaction Temperature: The reaction may be kinetically slow at lower temperatures.Solution B: Cautiously increase the reaction temperature in increments (e.g., 10-15 °C). Monitor the reaction progress by TLC or GC/MS to find the optimal balance between reaction rate and side product formation. High temperatures can reduce regioselectivity.
C. Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Water will hydrolyze and deactivate the catalyst, halting the reaction.Solution C: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents and reagents. The reaction should be set up and run under strictly anhydrous and inert conditions.[13]
2. Poor Regioselectivity (Significant formation of ortho/para isomers)A. High Reaction Temperature: Higher temperatures can provide enough energy to overcome the preferential activation barrier for the meta position, leading to a loss of selectivity.Solution A: Operate at the lowest temperature that provides a reasonable reaction rate. This favors the formation of the more stable meta-substituted transition state.
B. Catalyst Choice: The size and nature of the Lewis acid-acyl chloride complex can influence steric interactions at the ortho position.Solution B: Screen different Lewis acids. A bulkier Lewis acid might sterically disfavor attack at the ortho position, potentially improving meta selectivity.
3. Complex Product Mixture / Tar Formation A. Excessively Harsh Conditions: A combination of a very strong Lewis acid and high temperature can lead to the decomposition of the starting material, product, or solvent.Solution A: Reduce the reaction temperature. If high temperature is necessary for conversion, consider a less aggressive Lewis acid. Ensure the reaction is not left to run for an excessive amount of time after completion.
B. Impure Reagents: Impurities in the benzotrifluoride or acylating agent can lead to a variety of side reactions.Solution B: Use high-purity, freshly distilled reagents where possible. Ensure the acyl chloride has not hydrolyzed to the corresponding carboxylic acid.

Section 3: Visualization of Key Processes

Understanding the reaction pathways and troubleshooting logic is critical for success.

G cluster_start Reactants cluster_products Potential Products start_benz Benzotrifluoride prod_meta Major Product: Meta-Acyl Benzotrifluoride start_benz->prod_meta Favored Pathway (Lower Energy Transition State) prod_ortho Side Product: Ortho Isomer start_benz->prod_ortho Disfavored prod_para Side Product: Para Isomer start_benz->prod_para Disfavored start_acyl Acylium Ion (RCO+) start_acyl->prod_meta start_acyl->prod_ortho start_acyl->prod_para

Caption: Reaction pathway for the electrophilic acylation of benzotrifluoride.

Caption: Troubleshooting workflow for Friedel-Crafts acylation of benzotrifluoride.

Section 4: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 3'-(Trifluoromethyl)acetophenone. It is designed to be a self-validating system that prioritizes yield and purity.

Objective: To synthesize 3'-(trifluoromethyl)acetophenone via Friedel-Crafts acylation of benzotrifluoride with acetyl chloride.

Reagents & Materials:

  • Benzotrifluoride (≥99%, anhydrous)

  • Acetyl Chloride (≥99%, anhydrous)

  • Aluminum Chloride (AlCl₃, ≥99.9%, anhydrous powder)

  • Dichloromethane (DCM, anhydrous, <50 ppm H₂O)

  • Hydrochloric Acid (HCl), 3M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried, three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen/argon inlet.

  • Addition funnel

Procedure:

  • Reaction Setup: Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Cool to room temperature under a stream of dry nitrogen or argon.

  • Charging the Flask: To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (DCM) to create a slurry. Cool the mixture to 0 °C in an ice-water bath.

  • Formation of Acylium Ion Complex: In a separate, dry flask, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry at 0 °C over 20-30 minutes. A yellow-orange complex should form. Stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: Prepare a solution of benzotrifluoride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30-45 minutes. Rationale: Adding the benzotrifluoride last and slowly helps to control the initial exotherm and maintain selectivity.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots. If the reaction is sluggish, gently warm the mixture to reflux (approx. 40 °C) and continue monitoring.

  • Workup - Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Very slowly and carefully, add crushed ice to the reaction mixture to quench the excess AlCl₃. This is a highly exothermic process. Then, slowly add 3M HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 3M HCl, water, saturated NaHCO₃ solution, and finally, brine. Rationale: The acid wash removes residual aluminum salts, and the bicarbonate wash removes any unreacted acyl chloride and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3'-(trifluoromethyl)acetophenone.

Section 5: References

  • Vertex AI Search. (n.d.). Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution.

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

  • ORGANIC REACTION MECHANISM. (n.d.).

  • Lehman, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.

  • Chemistry Steps. (2025, June 20). Friedel–Crafts Acylation.

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.

  • Prakash, G. K. S., & Mathew, T. (2011, November 22). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. [Link]

  • Ishmath Test Prep. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube.

  • Wikipedia. (n.d.). Friedel–Crafts reaction.

  • Matsuo, J.-i., & Kobayashi, S. (1999). Friedel–Crafts reaction in fluorous fluids. Royal Society of Chemistry.

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

  • Zhang, X., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals.

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry.

  • BenchChem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene.

  • University of Liverpool IT Services. (2002, February 25). Friedel–Crafts acylation reactions using metal triflates in ionic liquid.

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube.

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.

  • BenchChem. (n.d.). avoiding side reactions in Friedel-Crafts alkylation.

  • Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide.

  • G. K. Surya Prakash, et al. (2022, April 8). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PMC.

Sources

Catalyst selection to enhance selectivity for para-trifluoromethyl butyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Catalyst Selection & Process Optimization for para-Trifluoromethyl Butyrophenone Ticket ID: #TFM-BP-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

User Issue: You are attempting to synthesize 1-(4-(trifluoromethyl)phenyl)butan-1-one (para-trifluoromethyl butyrophenone) and are likely experiencing poor regioselectivity (high meta-isomer content) or low yields using standard Friedel-Crafts acylation.

The Diagnosis: The trifluoromethyl group (


) is a strong electron-withdrawing group (EWG) and a potent meta-director . Direct Friedel-Crafts acylation of benzotrifluoride will inherently favor the meta-isomer (

90:10 m:p ratio) regardless of the Lewis Acid employed.

The Solution: To achieve high para-selectivity (>98%), you must abandon the electrophilic aromatic substitution (EAS) pathway and switch to Transition-Metal Catalyzed Cross-Coupling . This guide details the selection of Palladium (Pd) catalysts for the Acyl-Suzuki or Carbonylative Coupling routes, which lock the regiochemistry by using pre-functionalized para-substrates.

Decision Matrix: Selecting the Right Pathway

Before selecting a catalyst, confirm your pathway. The following decision tree illustrates why the catalytic route is required for your target.

PathwaySelection Start Starting Material Selection Benzotrifluoride Benzotrifluoride (Direct Acylation) Start->Benzotrifluoride Low Cost PreFunc 4-Halo-Benzotrifluoride (Pre-functionalized) Start->PreFunc High Precision FC_Route Friedel-Crafts Acylation (AlCl3 / FeCl3) Benzotrifluoride->FC_Route Lewis Acid Cat. Metal_Route Pd-Catalyzed Coupling (Suzuki/Negishi) PreFunc->Metal_Route Pd/Ni Catalyst Meta_Product RESULT: Meta-Isomer (Major) (Low Value) FC_Route->Meta_Product Electronic Control (-CF3 directs meta) Para_Product RESULT: Para-Isomer (>99%) (High Value) Metal_Route->Para_Product Steric/Pre-set Control

Figure 1: Pathway Decision Tree. Note that direct acylation (Red path) is chemically contraindicated for para-selectivity.

Technical Guide: Catalyst Selection for Acyl-Suzuki Coupling

Recommended Route: Palladium-Catalyzed Cross-Coupling of 4-(Trifluoromethyl)phenylboronic acid with Butyryl Chloride.

Why this route?

Unlike Friedel-Crafts, this reaction uses a substrate where the


 and the Boron moiety are already in the para relationship. The catalyst's job is simply to replace the Boron with the Acyl group without scrambling the position.
Catalyst System Components[1][2][3][4][5][6]
ComponentRecommendationFunction & Causality
Pre-Catalyst

or

Provides the active

species. Acetate is preferred for stability and cost;

is preferred if the reaction is sensitive to induction periods.
Ligand (Critical)

(Tricyclohexylphosphine) or Xantphos
Why: Acyl chlorides are prone to decarbonylation (losing CO) after oxidative addition. Bulky, electron-rich phosphines accelerate the reductive elimination step, ensuring the ketone forms before CO is lost.
Base

or

Anhydrous bases are required to activate the boronic acid without hydrolyzing the sensitive butyryl chloride.
Solvent Toluene or THF Non-protic solvents are essential to prevent reaction with the acid chloride.
Protocol 1: The "Acyl-Suzuki" Method

Targeting: >95% Yield, >99% Para-Selectivity

  • Charge Reactor: Under Nitrogen/Argon, add 4-(trifluoromethyl)phenylboronic acid (1.1 equiv),

    
      (1 mol%), and 
    
    
    
    (2 mol%).
  • Solvent Addition: Add anhydrous Toluene (0.5 M concentration).

  • Base Activation: Add anhydrous

    
      (3.0 equiv). Stir for 10 mins.
    
  • Substrate Addition: Dropwise add Butyryl Chloride (1.0 equiv).

    • Note: Slow addition prevents homocoupling of the boronic acid.

  • Reaction: Heat to 60°C - 80°C. Monitor by HPLC/GC.

    • Endpoint: Disappearance of acid chloride.

  • Workup: Quench with water, extract with EtOAc. The product is the para-isomer exclusively.

Troubleshooting & FAQs

Ticket #101: "I tried the protocol, but I see a 'decarbonylated' byproduct (propyl-benzene derivatives). Why?"

Diagnosis: The rate of reductive elimination is too slow, allowing the Pd-Acyl complex to extrude CO. Corrective Action:

  • Increase Ligand Bulk: Switch from

    
     to 
    
    
    
    or Amphos . The steric bulk forces the palladium to eject the product faster.
  • Lower Temperature: Decarbonylation has a higher activation energy than cross-coupling. Reduce temperature to 50°C and extend reaction time.

  • Increase CO Pressure (Optional): Running the reaction under a balloon of CO (1 atm) shifts the equilibrium against decarbonylation.

Ticket #102: "Can I use the cheaper Benzotrifluoride and a 'Shape Selective' Zeolite?"

Answer: No. While zeolites (like H-ZSM-5) can induce para-selectivity in toluene or chlorobenzene, the


 group is too bulky  to fit neatly into the pores of most zeolites in a way that restricts meta attack. Furthermore, the extreme deactivation of the ring requires harsh conditions that degrade selectivity. Do not waste time optimizing this route for this specific molecule.
Ticket #103: "The reaction stalls after 50% conversion."

Diagnosis: Catalyst poisoning or Boronic Acid decomposition (protodeboronation). Corrective Action:

  • Check Water Content: Butyryl chloride reacts with trace water to form HCl, which destroys the boronic acid. Ensure solvents are "Anhydrous grade" (<50 ppm water).

  • Switch Base: Use CsF (Cesium Fluoride) instead of Carbonates. Fluoride activation of boronic acids is milder and often more robust for electron-deficient aryls.

Mechanistic Visualization (The Catalytic Cycle)

Understanding the cycle helps you troubleshoot. If the "Reductive Elimination" step is slow, you get decarbonylation.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Pd inserts into C-Cl) Pd0->OxAdd + Substrate 1 TransMet Transmetallation (Boron switches with Pd) OxAdd->TransMet Pd(II)-Acyl Complex Decarb SIDE REACTION: Decarbonylation (-CO) OxAdd->Decarb If Ligand too small/Temp too high RedElim Reductive Elimination (Product Release) TransMet->RedElim + Substrate 2 RedElim->Pd0 Regenerates Catalyst Prod Output: Para-TFM-Butyrophenone RedElim->Prod Sub1 Input: Butyryl Chloride Sub1->OxAdd Sub2 Input: Ar-B(OH)2 + Base Sub2->TransMet

Figure 2: Pd-Catalyzed Acyl-Suzuki Cycle. Note the risk of Decarbonylation (Red path) if the ligand is not sufficiently bulky.

Data Summary: Method Comparison

FeatureFriedel-Crafts (Traditional)Pd-Catalyzed Acyl-Suzuki (Recommended)Grignard Addition (Alternative)
Starting Material Benzotrifluoride4-TFM-Phenylboronic Acid4-Bromo-benzotrifluoride
Selectivity (p:m) ~10:90 (Meta Major)>99:1 (Para Exclusive) >99:1 (Para Exclusive)
Yield 40-60%85-95% 70-80%
Functional Group Tolerance Low (Harsh Acid)HighModerate (No protic groups)
Scalability HighHighModerate (Exothermic)

References

  • Mechanistic Insight on Acyl-Suzuki Coupling: Goossen, L. J., & Paetzold, J. (2002). Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic anhydrides or acid chlorides. Angewandte Chemie International Edition. [Link]

  • Ligand Selection for Difficult Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands. Accounts of Chemical Research. [Link]

  • General Electrophilic Aromatic Substitution Selectivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Electrophilic Aromatic Substitution). [Link]

  • Carbonylative Coupling Alternatives: Beller, M., et al. (2010). Palladium-catalyzed carbonylative coupling reactions. Chemical Reviews. [Link]

Stability of 4'-(Trifluoromethyl)butyrophenone under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Experimental Stability and Troubleshooting

Welcome to the technical support center for 4'-(Trifluoromethyl)butyrophenone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of working with this valuable synthetic building block. As Senior Application Scientists, we understand that compound stability is paramount to experimental success. This document provides in-depth insights into the chemical behavior of 4'-(Trifluoromethyl)butyrophenone under both acidic and basic conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your research.

Core Concepts: Understanding the Reactivity of 4'-(Trifluoromethyl)butyrophenone

The stability of 4'-(Trifluoromethyl)butyrophenone is governed by the interplay of two key structural features: the butyrophenone backbone and the electron-withdrawing trifluoromethyl (CF₃) group.

  • The Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing moiety. Its presence significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes the ketone susceptible to nucleophilic attack and enhances the acidity of α-protons. The C-F bonds themselves are exceptionally strong, rendering the CF₃ group metabolically and chemically robust under many conditions.[1]

  • The Butyrophenone Core: Like other ketones, the α-protons on the methylene group (-CH₂-) adjacent to the carbonyl are acidic. Under basic conditions, these protons can be abstracted to form a nucleophilic enolate intermediate.[2][3]

A critical characteristic of many trifluoromethyl ketones is their propensity to form stable hydrates in the presence of water. The electron-withdrawing CF₃ group destabilizes the carbonyl group, shifting the equilibrium towards the more stable gem-diol (hydrate) form.[4][5][6] This is not a degradation pathway but a reversible equilibrium that can impact analytical characterization.

Frequently Asked Questions (FAQs)

Q1: I see two distinct spots on my TLC plate or two peaks in my LC-MS/NMR analysis after an aqueous workup. Has my compound degraded?

A1: Not necessarily. This is a classic sign of ketone-hydrate equilibrium. The highly electrophilic carbonyl carbon in 4'-(Trifluoromethyl)butyrophenone readily reacts with water to form a stable gem-diol hydrate.[4][5] You are likely observing both the ketone and hydrate forms.

  • Troubleshooting: To confirm, you can perform an NMR analysis in a dry solvent (e.g., CDCl₃) and then add a drop of D₂O. The peak corresponding to the hydrate should increase in intensity, and the hydroxyl protons will exchange with deuterium. In mass spectrometry, both species may be observed, often with the hydrate showing as [M+H₂O]+.

Q2: What is the primary degradation pathway I should be concerned about?

A2: The most significant stability concern is cleavage under strong basic conditions. The combination of the butyrophenone structure and the trifluoromethyl group makes the molecule susceptible to a haloform-type reaction, which results in C-C bond cleavage.

Q3: Is 4'-(Trifluoromethyl)butyrophenone stable to common purification techniques like silica gel chromatography?

A3: Yes, the compound is generally stable to standard purification conditions. Silica gel is slightly acidic, and the molecule is robust under these conditions. Standard organic solvents (e.g., ethyl acetate, hexanes, dichloromethane) are compatible.

Q4: What are the recommended storage conditions?

A4: For long-term storage, keep the compound in a tightly sealed container in a cool, dry, and dark place. For solutions, use aprotic solvents if possible. If aqueous solutions are necessary, buffered conditions near neutral pH are preferable, and storage at low temperatures (2-8 °C) is recommended to slow potential hydrolysis or other reactions.[7]

Troubleshooting Guide: Stability Under Different pH Conditions

Acidic Conditions (pH < 7)

Under acidic catalysis, the primary transformation is the formation of the enol tautomer. This process is typically reversible and does not lead to degradation. The compound is considered highly stable under mild acidic conditions used for extractions or chromatography.

Potential Issues & Solutions
IssueProbable CauseRecommended Action
Inconsistent analytical results (e.g., shifting HPLC retention times, variable NMR integration). Reversible formation of the hydrate in the presence of water, affecting polarity and chemical environment.Ensure consistent water content in analytical samples or use anhydrous solvents for characterization. For HPLC, allow the column to fully equilibrate.
Slow, unexpected side reaction with certain nucleophiles. Protonation of the carbonyl oxygen activates it towards nucleophilic attack.If running reactions with acid-sensitive nucleophiles, consider buffering the system or using a non-protic acid catalyst.
Reaction Pathway: Acid-Catalyzed Enolization and Hydration

The diagram below illustrates the equilibrium processes occurring under acidic conditions. Neither pathway typically represents a degradative loss of material.

Acid_Conditions cluster_equilibrium Primary Equilibria Ketone Ketone Form Protonated_Ketone Protonated Ketone (Activated) Ketone->Protonated_Ketone + H⁺ Hydrate Hydrate (gem-diol) Hydrate->Protonated_Ketone - H₂O Enol Enol Form Protonated_Ketone->Ketone - H⁺ Protonated_Ketone->Hydrate + H₂O Protonated_Ketone->Enol - H⁺ (from α-C)

Caption: Acid-catalyzed equilibria of 4'-(Trifluoromethyl)butyrophenone.

Basic Conditions (pH > 7)

Basic conditions present the most significant stability challenges for 4'-(Trifluoromethyl)butyrophenone. The primary risks are irreversible C-C bond cleavage and side reactions stemming from enolate formation.

Potential Issues & Solutions
IssueProbable CauseRecommended Action
Complete loss of starting material and formation of butyric acid and 4-(trifluoromethyl)benzoic acid derivatives. Haloform-type Cleavage: Strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe) attack the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the trifluoromethylphenyl group as a leaving group. This is an irreversible degradation pathway.Avoid strong, nucleophilic bases. If a base is required, use weaker, non-nucleophilic bases like carbonates (K₂CO₃, Cs₂CO₃) or hindered amines (DIPEA, DBU). Run reactions at the lowest possible temperature and for the shortest duration.
Formation of colored byproducts and complex reaction mixtures. Enolate-Mediated Reactions: Base abstracts an α-proton to form an enolate, which can participate in aldol condensations, Michael additions, or other undesired side reactions.Use a strong, non-nucleophilic base (e.g., LDA, NaHMDS) at low temperatures (-78 °C) to achieve rapid and complete enolate formation before introducing an electrophile. This minimizes the concentration of both the ketone and the base in solution, reducing side reactions.
Reaction Pathway: Base-Induced Cleavage

This diagram illustrates the critical degradation pathway under strong basic conditions. This mechanism is analogous to the classical haloform reaction.[8][9]

Basic_Cleavage cluster_degradation Degradation Pathway Start 4'-(CF₃)butyrophenone Tetrahedral_Intermediate Tetrahedral Intermediate Start->Tetrahedral_Intermediate + OH⁻ (Nucleophilic Attack) Products Butyrate + (Trifluoromethyl)benzene Anion Tetrahedral_Intermediate->Products C-C Bond Cleavage (Irreversible) Final_Products Butyric Acid + (Trifluoromethyl)benzene Products->Final_Products Proton Transfer

Caption: Irreversible cleavage of 4'-(Trifluoromethyl)butyrophenone via a haloform-type reaction.

Protocol: Standardized Stability Assessment via HPLC

This protocol provides a framework for quantitatively assessing the stability of 4'-(Trifluoromethyl)butyrophenone under specific pH and temperature conditions.

Objective

To determine the rate of degradation of 4'-(Trifluoromethyl)butyrophenone in buffered aqueous solutions at pH 4, 7, and 10 at a controlled temperature.

Materials
  • 4'-(Trifluoromethyl)butyrophenone

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Acetate buffer (pH 4.0)

  • Carbonate-bicarbonate buffer (pH 10.0)

  • Stock solution of 4'-(Trifluoromethyl)butyrophenone (1 mg/mL in Acetonitrile)

  • HPLC system with a UV detector (e.g., monitoring at 254 nm) and a C18 column

Methodology
  • Preparation of Test Solutions:

    • Label three vials: "pH 4," "pH 7," and "pH 10."

    • To each vial, add 900 µL of the corresponding buffer.

    • Spike each vial with 100 µL of the 1 mg/mL stock solution to achieve a final concentration of 100 µg/mL. Mix thoroughly.

  • Time-Zero (T₀) Analysis:

    • Immediately after preparation, inject an aliquot from each vial onto the HPLC system.

    • Record the peak area of the parent compound. This serves as the 100% reference point.

  • Incubation:

    • Place the vials in a constant temperature incubator (e.g., 40 °C) to accelerate potential degradation.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • If necessary, quench the reaction by diluting the aliquot into a mobile phase or a neutral pH solution.

    • Analyze the aliquot by HPLC and record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of 4'-(Trifluoromethyl)butyrophenone remaining at each time point relative to the T₀ measurement.

    • Plot the percentage remaining versus time for each pH condition to visualize the stability profile.

Workflow Diagram

Stability_Workflow A Prepare Stock Solution (1 mg/mL in ACN) C Spike Buffers with Stock (Final Conc. 100 µg/mL) A->C B Prepare Buffered Solutions (pH 4, 7, 10) B->C D Analyze T₀ Sample (Establish 100% Reference) C->D E Incubate Samples at 40°C D->E F Withdraw Aliquots at Time Points (2, 4, 8... hrs) E->F Sampling G Analyze by HPLC F->G H Calculate % Remaining vs. Time G->H

Caption: Experimental workflow for HPLC-based stability testing.

References
  • Wiley-VCH (2022). Synthesis of Diverse Aromatic Ketones through C−F Cleavage of Trifluoromethyl Group. Angewandte Chemie International Edition. Available at: [Link]

  • Wiley-VCH (2022). Photoredox Catalyzed Single CÀ F Bond Activation of Trifluoromethyl Ketones: A Solvent Controlled Divergent Access of gem-Difluoromethylene Containing Scaffolds. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate (2022). Strategies for selective single C(sp³)-F bond cleavage of trifluoromethyl ketones. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Available at: [Link]

  • ACS Publications (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Organic Letters. Available at: [Link]

  • Beilstein Journals (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PMC (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. Available at: [Link]

  • PMC (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. National Center for Biotechnology Information. Available at: [Link]

  • Henry Rzepa's Blog (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Available at: [Link]

  • ACS Publications. The Haloform Reaction. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available at: [Link]

  • Master Organic Chemistry (2020). Haloform Reaction of Methyl Ketones. Available at: [Link]

  • Wikipedia. Haloform reaction. Available at: [Link]

  • ResearchGate (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Available at: [Link]

  • PMC (2016). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Butyrophenone. Available at: [Link]

  • PubMed (1986). Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Hydration of trifluoromethyl ketones. Available at: [Link]

  • Chemistry LibreTexts (2020). 23.2: Enols, Enolate Ions and Tautomerization. Available at: [Link]

  • YouTube (2022). Mechanism for Keto-Enol Tautomerization Under Acidic and Basic Conditions. Available at: [Link]

  • ResearchGate (2018). An Insight into the Stability Of 3'-(Trifluoromethyl) and 4'-(Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses – A Comparative Study. Available at: [Link]

  • PubMed (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts (2021). 17.2: Enolization of Aldehydes and Ketones. Available at: [Link]

  • ACS Publications (2009). Mechanistic Studies on α-Trifluoromethylation of Ketones via Silyl Enol Ethers and Its Application to Other Carbonyl Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Bentham Science (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • MDPI (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • International Journal of Current Research and Review (2018). An Insight into the Stability Of 3'-(Trifluoromethyl) and 4'-(Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses – A Comparative Study. Available at: [Link]

  • PMC (2014). Fundamental Reaction Pathway and Free Energy Profile for Butyrylcholinesterase-Catalyzed Hydrolysis of Heroin. National Center for Biotechnology Information. Available at: [Link]

  • YouTube (2023). SAR of Butyrophenone. Available at: [Link]

  • IntechOpen (2018). HYDROLYSIS REACTIONS. Available at: [Link]

  • PMC (2012). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

Advanced H-NMR Analysis Guide: 1-[4-(trifluoromethyl)phenyl]butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

In the landscape of fluorinated pharmacophores, 1-[4-(trifluoromethyl)phenyl]butan-1-one (also referred to as p-trifluoromethylbutyrophenone) represents a critical building block. The trifluoromethyl (


) group is a "privileged motif" in drug design, enhancing metabolic stability and lipophilicity. However, its strong electron-withdrawing nature significantly alters the magnetic environment of the aromatic system compared to non-fluorinated analogs.

This guide provides a definitive technical analysis of the


-NMR spectrum for this compound. Unlike standard database entries, we focus on the comparative diagnostics —how to distinguish this product from its precursors (aryl halides) and analogs (butyrophenone) using spin-spin coupling patterns and chemical shift perturbations.
Structural Features[1][2][3][4][5][6][7][8]
  • Moiety A (Aromatic): A para-disubstituted benzene ring. The symmetry dictates an AA'BB' spin system, not simple doublets.

  • Moiety B (Aliphatic): A propyl chain (

    
    ) attached to a carbonyl.
    
  • Electronic Effect: The carbonyl group is strongly deshielding (anisotropy + resonance), while the

    
     group is inductively electron-withdrawing but lacks the resonance deshielding power of the carbonyl.
    

Synthesis & Impurity Origins

To understand the spectrum, one must understand the sample's history. This compound is typically synthesized via a Grignard reaction or Friedel-Crafts acylation.[1] We will focus on the Grignard route as it introduces specific spectral impurities.

SynthesisPath Start 4-Bromobenzotrifluoride (Precursor) Mg Mg / THF Start->Mg Grignard Ar-MgBr (Intermediate) Mg->Grignard Product 1-[4-(trifluoromethyl)phenyl]butan-1-one (Target) Grignard->Product + Electrophile Impurity 4,4'-Bis(trifluoromethyl)biphenyl (Homocoupling Impurity) Grignard->Impurity Side Rxn Butyryl Butyric Anhydride or Butyronitrile

Figure 1: Synthesis pathway highlighting the origin of the target molecule and the potential biphenyl impurity, which presents distinct aromatic signals.

Detailed Spectral Assignments ( -NMR, 400 MHz, )

The spectrum is defined by two distinct regions: the aliphatic upfield region and the aromatic downfield region.

Table 1: Chemical Shift Assignments
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
1


Triplet (t)3H

Terminal methyl, shielded environment.
2

-


Sextet (m)2H

Methylene bridge; splits into a sextet due to 5 neighboring protons (

).
3

-


Triplet (t)2H

Diagnostic: Deshielded by the adjacent Carbonyl (

).
4, 4' Ar-

(ortho to

)

Pseudo-Doublet2H

Part of AA'BB'. Deshielded by

but less than position 5.
5, 5' Ar-

(ortho to

)

Pseudo-Doublet2H

Diagnostic: Strongly deshielded by the Carbonyl anisotropy cone.
Deep Dive: The AA'BB' Aromatic System

Novice analysts often mislabel the aromatic region as "two doublets." In reality, this is a second-order AA'BB' system .

  • Appearance: Two "doublet-like" clusters.

  • Roofing Effect: The inner lines of the signals (pointing toward each other) are taller than the outer lines. This "roofing" indicates that the protons are coupled to each other.

  • Differentiation: The protons ortho to the carbonyl (

    
    ) are significantly more downfield than those ortho to the trifluoromethyl group (
    
    
    
    ). This
    
    
    ppm gap is the "fingerprint" of the ketone formation.

Comparative Analysis: Target vs. Alternatives

To validate the synthesis, one must compare the target spectrum against the starting material and non-fluorinated analogs.

Table 2: Comparative Shift Analysis
CompoundAr-H (Ortho to C=O / Func. Group)Ar-H (Meta to C=O)

-

Shift
Key Distinguishing Feature
Target (4-

-Butyrophenone)
8.06 ppm 7.74 ppm 2.98 ppm AA'BB' Pattern. Large aromatic split due to EWG nature of both substituents.
Butyrophenone (Non-F Analog) 7.96 ppm7.40 - 7.60 ppm2.95 ppmMultiplet. The meta/para protons overlap significantly (

). Lacks the distinct separation seen in the

analog.
4-Bromobenzotrifluoride (Precursor) N/A (No C=O)7.60 / 7.50 ppmN/AUpfield Shift. Aromatic protons are clustered closer together (

). No aliphatic triplet at 3.0 ppm.
Why this matters:
  • Reaction Monitoring: The appearance of the triplet at 2.98 ppm is the primary indicator of successful alkylation.

  • Purity Check: If you see a multiplet around 7.4-7.6 ppm, you likely have non-fluorinated butyrophenone contamination (if using recovered solvents) or unreacted starting material.

Experimental Protocol: High-Fidelity Acquisition

To ensure the AA'BB' splitting is resolved (validating the para-substitution), specific acquisition parameters are required.

Standard Operating Procedure (SOP)
  • Sample Preparation:

    • Dissolve 10-15 mg of sample in 0.6 mL of

      
       (containing 0.03% TMS).
      
    • Note: Avoid DMSO-

      
       unless solubility is an issue, as it can broaden the aromatic peaks due to viscosity.
      
  • Instrument Parameters:

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Scans (NS): 16 (Sufficient for >10 mg).

    • Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons adjacent to the carbonyl have longer

      
       relaxation times. A short D1 will reduce their integral accuracy.
      
    • Spectral Width: 12 ppm ( -1 to 11 ppm).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is preferred for the aromatic region to ensure the "roofing" effect is symmetrical.

NMRWorkflow Step1 Dissolve 15mg in CDCl3 (Filter if cloudy) Step2 Lock & Shim (Target Line Width < 0.5 Hz) Step1->Step2 Step3 Acquire 1H Spectrum (D1 = 2.0s) Step2->Step3 Step4 Process & Integrate Step3->Step4 Decision Check 2.98 ppm Triplet? Step4->Decision Pass Confirm Product Analyze Ar-H Splitting Decision->Pass Present Fail Check 7.5 ppm Region (Unreacted SM) Decision->Fail Absent

Figure 2: Operational workflow for validating the synthesis product.

Troubleshooting & Impurities

Even with a "clean" spectrum, subtle impurities can affect biological assay data.

  • Water Peak: In

    
    , water appears at 1.56 ppm . This can overlap with the 
    
    
    
    -methylene sextet (
    
    
    ppm). Solution: Add a drop of
    
    
    to shake and shift the water peak, or dry the sample over
    
    
    .
  • Biphenyl Impurity: If the Grignard reaction overheats, 4,4'-bis(trifluoromethyl)biphenyl forms.

    • Detection: Look for a small aromatic singlet or doublet around 7.6 - 7.8 ppm that does not integrate to the main stoichiometry. It lacks the aliphatic signals.

  • Grease: A singlet at 0.07 ppm (silicone grease) or 1.26 ppm (hydrocarbon grease) is common. Do not integrate these into your proton count.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (Source for analog Butyrophenone shifts).

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source on AA'BB' systems and coupling constants).

Sources

A Comprehensive Guide to the FTIR Spectral Analysis of 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1), a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this compound, grounded in theoretical and comparative analysis.

Introduction: The Molecular Fingerprint

FTIR spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint of a compound by probing its vibrational modes. For a molecule as specific as 2-Chloro-6-fluorobenzaldehyde, its FTIR spectrum is a direct reflection of its constituent functional groups and their electronic environment, dictated by the presence of an aldehyde group and halogen substituents on the aromatic ring. Understanding this spectrum is paramount for identity confirmation, purity assessment, and monitoring chemical transformations.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of the spectral interpretation, a robust experimental protocol is essential. The following outlines a standard procedure for obtaining the FTIR spectrum of solid 2-Chloro-6-fluorobenzaldehyde.

Objective: To obtain a high-resolution FTIR spectrum of 2-Chloro-6-fluorobenzaldehyde in the solid state.

Materials:

  • 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1), analytical grade

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer (e.g., Bruker Tensor 27 or equivalent)

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of 2-Chloro-6-fluorobenzaldehyde and 100-200 mg of dry KBr powder into the agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

    • Transfer a portion of the mixture into the pellet-forming die.

    • Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good sample dispersion and will yield a higher quality spectrum.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the instrument's optical components, which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of 2-Chloro-6-fluorobenzaldehyde.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Diagram: Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample & KBr prep2 Grind in Mortar prep1->prep2 prep3 Press into Pellet prep2->prep3 acq2 Acquire Sample Spectrum prep3->acq2 acq1 Acquire Background Spectrum proc1 Background Subtraction acq1->proc1 acq2->proc1 proc2 Baseline Correction proc1->proc2 proc3 Peak Picking proc2->proc3 end Interpretable Spectrum proc3->end Final Spectrum

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

FTIR Spectral Peaks and Interpretation for 2-Chloro-6-fluorobenzaldehyde

The FTIR spectrum of 2-Chloro-6-fluorobenzaldehyde is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The interpretation of these peaks is based on a combination of established group frequency correlations and theoretical calculations, such as Density Functional Theory (DFT), which provide a more precise assignment of the vibrational modes.[3]

A detailed study by S. K. Tyagi and Sachin Kumar provides a valuable comparison between the experimental and calculated vibrational frequencies for this molecule.[3] The following table summarizes the major observed peaks and their assignments.

Table 1: FTIR Peak Assignments for 2-Chloro-6-fluorobenzaldehyde

Observed Peak (cm⁻¹)IntensityVibrational Assignment
~3070WeakAromatic C-H stretching
~2860, ~2760WeakAldehydic C-H stretching (Fermi resonance)
~1705StrongC=O stretching of the aldehyde group
~1590MediumC=C stretching of the aromatic ring
~1460MediumC=C stretching of the aromatic ring
~1270StrongC-F stretching
~1150MediumIn-plane C-H bending
~800StrongC-Cl stretching
~780StrongOut-of-plane C-H bending

Detailed Interpretation:

  • Aromatic C-H Stretching (around 3070 cm⁻¹): The weak absorption above 3000 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring.

  • Aldehydic C-H Stretching (~2860 and ~2760 cm⁻¹): The pair of weak bands in this region is a hallmark of the aldehyde functional group. This splitting is due to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.

  • Carbonyl (C=O) Stretching (around 1705 cm⁻¹): This is typically the most intense and prominent peak in the spectrum. Its position is indicative of a conjugated aromatic aldehyde. The conjugation with the benzene ring slightly lowers the frequency compared to a saturated aliphatic aldehyde.

  • Aromatic C=C Stretching (~1590 and ~1460 cm⁻¹): These medium-intensity bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • C-F and C-Cl Stretching (~1270 cm⁻¹ and ~800 cm⁻¹): The strong absorptions in the fingerprint region are assigned to the stretching vibrations of the carbon-fluorine and carbon-chlorine bonds, respectively. The C-F stretch typically occurs at a higher frequency than the C-Cl stretch due to the higher electronegativity and smaller mass of fluorine.

  • C-H Bending Modes (~1150 and ~780 cm⁻¹): The absorptions corresponding to the in-plane and out-of-plane bending of the aromatic C-H bonds are found in the fingerprint region. The pattern of the out-of-plane bending can sometimes provide information about the substitution pattern of the aromatic ring.

Comparative Spectral Analysis

To better understand the influence of the substituents on the FTIR spectrum, it is insightful to compare the spectrum of 2-Chloro-6-fluorobenzaldehyde with those of simpler, related molecules.

Table 2: Comparison of Key FTIR Peaks for Benzaldehyde and its Derivatives

CompoundAldehydic C-H Stretch (cm⁻¹)Carbonyl C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
Benzaldehyde ~2820, ~2720~1700~1600, ~1585
2-Chlorobenzaldehyde ~2850, ~2750~1700~1590, ~1470
2-Chloro-6-fluorobenzaldehyde ~2860, ~2760~1705~1590, ~1460

Analysis of Substituent Effects:

  • Carbonyl (C=O) Stretching: The position of the strong carbonyl absorption remains relatively consistent across these three compounds, indicating that the electronic effect of the halogen substituents in the ortho position on the C=O bond is not substantial. The conjugation with the aromatic ring is the dominant factor determining this frequency.

  • Aldehydic C-H Stretching: The characteristic Fermi resonance doublet is present in all three compounds, confirming the presence of the aldehyde group.

  • Fingerprint Region: The most significant differences between the spectra of these compounds lie in the fingerprint region (below 1500 cm⁻¹). The presence of the C-Cl and C-F stretching vibrations in the substituted benzaldehydes adds complexity to this region, making it highly specific for each molecule.

Diagram: Influence of Substituents on Key Vibrational Modes

Substituent_Effects cluster_mol Molecular Structure cluster_peaks Characteristic FTIR Peaks mol 2-Chloro-6-fluorobenzaldehyde C=O Aromatic Ring C-Cl C-F peaks ~1705 cm⁻¹ (Strong) ~1600-1450 cm⁻¹ (Medium) ~800 cm⁻¹ (Strong) ~1270 cm⁻¹ (Strong) mol:f1->peaks:p1 C=O Stretch mol:f2->peaks:p2 C=C Stretch mol:f3->peaks:p3 C-Cl Stretch mol:f4->peaks:p4 C-F Stretch

Caption: Correlation between functional groups and their characteristic FTIR peaks.

Comparison with Other Analytical Techniques

While FTIR is an excellent tool for qualitative identification, a comprehensive characterization of 2-Chloro-6-fluorobenzaldehyde, particularly for purity assessment, often involves complementary analytical techniques.

Table 3: Comparison of Analytical Methodologies

TechniquePrinciplePrimary UseAdvantagesLimitations
FTIR Spectroscopy Vibrational transitionsFunctional group identification, qualitative analysisFast, non-destructive, provides structural informationNot ideal for quantification without calibration, complex mixtures can be challenging to interpret
Gas Chromatography (GC) Separation based on volatilityPurity and impurity profilingHigh resolution, excellent for volatile impuritiesRequires volatile and thermally stable samples
High-Performance Liquid Chromatography (HPLC) Separation based on partitioningPurity and impurity profilingWide applicability, suitable for non-volatile compoundsRequires soluble samples, solvent consumption
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitionsDefinitive structure elucidationProvides detailed information on molecular structure and connectivityLower sensitivity, more expensive instrumentation
Mass Spectrometry (MS) Mass-to-charge ratioMolecular weight determination, structural informationHigh sensitivity, can be coupled with GC or HPLC for enhanced specificityCan be destructive, interpretation can be complex

For routine quality control, a combination of FTIR for identity confirmation and GC or HPLC for purity analysis is often employed.

Conclusion

The FTIR spectrum of 2-Chloro-6-fluorobenzaldehyde is a rich source of information that, when correctly interpreted, serves as a reliable tool for its identification. The key characteristic peaks, including the strong carbonyl absorption around 1705 cm⁻¹, the aldehydic C-H Fermi resonance doublet, and the distinctive C-Cl and C-F stretching vibrations in the fingerprint region, collectively form a unique spectral signature. By comparing this spectrum with those of related compounds and employing complementary analytical techniques, researchers and drug development professionals can ensure the identity and quality of this important chemical intermediate.

References

  • Tyagi, S. K., & Kumar, S. (2021). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT. International Journal of Scientific Research in Science and Technology, 8(6), 481-491. [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (2023, November 29). 2-Chloro-6-fluorobenzaldehyde. In Wikipedia. [Link]

  • Grokipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 14, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1999).
  • NIST. (n.d.). 2-Chlorobenzaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-[4-(trifluoromethyl)phenyl]-1-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural elucidation and fragmentation analysis of 1-[4-(trifluoromethyl)phenyl]-1-butanone (CAS: 394-25-2), a critical intermediate in the synthesis of trifluoromethylated pharmaceuticals and a structural analog to synthetic cathinones.

We objectively compare the mass spectral behavior of this fluorinated ketone against its non-fluorinated parent scaffold (Butyrophenone) and evaluate the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for detection. Our analysis confirms that while the trifluoromethyl (


) group introduces a distinct mass shift (+68 Da), the diagnostic fragmentation pathways remain conserved, governed by the stability of the acylium ion and the McLafferty rearrangement.

Chemical Identity & Structural Basis[1][2][3]

Before interpreting the spectra, the structural parameters defining the fragmentation limits must be established.

ParameterTarget CompoundControl (Butyrophenone)
IUPAC Name 1-[4-(trifluoromethyl)phenyl]butan-1-one1-phenylbutan-1-one
Formula


Exact Mass 216.0762 Da148.0888 Da
Key Substituent Para-Trifluoromethyl (

)
Para-Hydrogen (

)
Electronic Effect Strong Electron Withdrawing (EWG)Neutral

Mechanistic Fragmentation Analysis (EI at 70 eV)

In Electron Ionization (EI), the molecular ion (


, m/z 216) possesses high internal energy, driving two competing primary decomposition pathways: 

-Cleavage
and the McLafferty Rearrangement .
Pathway A: -Cleavage (Formation of Base Peak)

The dominant fragmentation pathway involves the homolytic cleavage of the bond between the carbonyl carbon and the


-carbon of the propyl chain.
  • Mechanism: The radical site on the ionized oxygen triggers the cleavage, expelling a neutral propyl radical (

    
    ).
    
  • Product: A resonance-stabilized 4-(trifluoromethyl)benzoyl cation (acylium ion).

  • Electronic Impact: Despite the electron-withdrawing nature of the

    
     group destabilizing the cation relative to the non-fluorinated analog, this remains the most thermodynamically favorable fragment.
    
  • Diagnostic Ion: m/z 173 (Base Peak).

Pathway B: McLafferty Rearrangement

This pathway requires a


-hydrogen atom, which is available on the terminal methyl group of the butyl chain.
  • Mechanism: A six-membered transition state facilitates the transfer of a

    
    -hydrogen to the carbonyl oxygen, followed by cleavage of the 
    
    
    
    -
    
    
    bond.
  • Neutral Loss: Ethene (

    
    , 28 Da).
    
  • Product: The enol radical cation of 4'-(trifluoromethyl)acetophenone.

  • Diagnostic Ion: m/z 188 .

Pathway C: Secondary Decay

The acylium ion (m/z 173) undergoes further fragmentation by losing a neutral carbon monoxide (CO) molecule.

  • Product: 4-(trifluoromethyl)phenyl cation.

  • Diagnostic Ion: m/z 145 .

Visualization of Fragmentation Pathways

FragmentationPathways Parent Molecular Ion (M+) m/z 216 [C11H11F3O]+. AlphaProd Acylium Ion (Base Peak) m/z 173 [F3C-C6H4-CO]+ Parent->AlphaProd Alpha-Cleavage (-C3H7•, -43 Da) McLaffertyProd McLafferty Product m/z 188 [F3C-C6H4-C(OH)=CH2]+. Parent->McLaffertyProd McLafferty Rearrangement (-C2H4, -28 Da) ArylCation Aryl Cation m/z 145 [F3C-C6H4]+ AlphaProd->ArylCation Decarbonylation (-CO, -28 Da) CF3Ion Trifluoromethyl Ion m/z 69 [CF3]+ ArylCation->CF3Ion Ring Fragmentation

Figure 1: Primary EI fragmentation pathways for 1-[4-(trifluoromethyl)phenyl]-1-butanone. The alpha-cleavage pathway (Red) leads to the base peak.

Comparative Performance: Target vs. Alternatives

Structural Analog Comparison

Comparing the target to its non-fluorinated "parent" reveals the mass shift consistency. This is crucial for researchers using Butyrophenone as an internal standard.

Fragment TypeMechanismButyrophenone (m/z)Target: 4-CF3 Analog (m/z)Shift (

)
Molecular Ion

148216 +68
McLafferty Ion

-H Transfer
120188 +68
Base Peak

-Cleavage
105173 +68
Aryl Cation -CO Loss77145 +68

Insight: The constant +68 Da shift confirms the stability of the


 bond during primary fragmentation. The 

group does not typically cleave first; it remains attached to the phenyl ring, serving as a robust mass tag.
Technique Comparison: EI vs. ESI

For drug development and pharmacokinetic studies, selecting the right ionization mode is critical.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy State Hard Ionization (70 eV)Soft Ionization
Primary Signal Fragment Ions (173, 145)Protonated Molecule

(217)
Sensitivity Moderate (ng range)High (pg range)
Utility Structural Identification. The "fingerprint" of fragments (173/188) definitively identifies the position of the ketone and the chain length.Quantification. Ideal for LC-MS/MS bioanalysis where the parent ion is selected and fragmented via CID.
Recommendation Use for initial purity checks and impurity identification.Use for DMPK/metabolite studies.

Experimental Protocol (GC-MS)

To reproduce the fragmentation pattern described above, the following protocol is recommended. This workflow is self-validating using the m/z 173/188 ratio.

Materials
  • Analyte: 1-[4-(trifluoromethyl)phenyl]-1-butanone standard (>98% purity).

  • Solvent: Methanol or Ethyl Acetate (LC-MS Grade).

  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

Step-by-Step Methodology
  • Preparation: Dilute the standard to 10 µg/mL in Ethyl Acetate.

  • Inlet Parameters:

    • Temperature: 250°C.

    • Mode: Splitless (or Split 10:1 for high conc).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source Parameters (Critical):

    • Ionization: EI at 70 eV .[1]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–300.

    • Note: Lowering energy to 20eV will suppress fragmentation, enhancing the molecular ion (216) but reducing diagnostic fragments.

Data Validation Criteria
  • Criterion 1: The Molecular Ion (216) must be visible (typically <10% relative abundance).

  • Criterion 2: The Base Peak must be m/z 173.

  • Criterion 3: The m/z 188 peak must be present. If m/z 188 is absent, check for thermal degradation in the inlet or incorrect chain length (e.g., propanone analog).

References

  • NIST Mass Spectrometry Data Center. Butyrophenone Mass Spectrum. National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referencing McLafferty Rearrangement mechanisms).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Structure-Activity Relationship (SAR) of Trifluoromethyl Butyrophenone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The incorporation of trifluoromethyl (


) groups into the butyrophenone scaffold represents a pivotal evolution in the design of typical antipsychotics. While Haloperidol  remains the clinical reference standard, its trifluoromethylated analog, Trifluperidol (Triperidol) , demonstrates how bioisosteric replacement of a chlorine atom with a 

moiety can significantly alter pharmacodynamics and pharmacokinetics.

This guide objectively compares the structural and functional divergence between chlorinated and trifluoromethylated butyrophenones, providing experimental protocols for synthesis and evaluation.

The Chemical Rationale: Chloro vs. Trifluoromethyl

The transition from Haloperidol to Trifluperidol is not merely a substitution of mass; it is a fundamental alteration of the molecule's electronic and lipophilic profile.

Bioisosteric Comparison
FeatureChloro Group (

)
Trifluoromethyl Group (

)
Impact on Drug Design
Electronic Effect Inductive withdrawal (-I), Mesomeric donation (+M)Strong Inductive withdrawal (-I), No Mesomeric effect

deactivates the phenyl ring more strongly, altering

stacking interactions with the receptor.
Lipophilicity (

)
+0.71+0.88

increases

, enhancing Blood-Brain Barrier (BBB) penetration.
Metabolic Stability Susceptible to oxidative dehalogenation (rare)Metabolically inert C-F bondsPrevents metabolic attack at the meta position; shifts metabolism to the piperidine ring.
Steric Bulk ~1.8 Å (Van der Waals radius)~2.2 Å (Rotational volume)

is bulkier, requiring a larger hydrophobic pocket in the D2 receptor.
SAR Logic Visualization

The following diagram illustrates the structural decision-making process when modifying the butyrophenone core.

SAR_Logic Core Butyrophenone Scaffold Mod_Linker Linker Length (Optimal: 3 carbons) Core->Mod_Linker Mod_Phenyl Phenyl Substituent (Para vs Meta) Core->Mod_Phenyl Mod_Amino Tertiary Amino Group (Piperidine/Piperazine) Core->Mod_Amino Outcome_Potency Potency (Ki) Mod_Linker->Outcome_Potency Critical for D2 Fit Outcome_Metabolism Metabolic Stability Mod_Phenyl->Outcome_Metabolism -CF3 blocks oxidation Outcome_BBB BBB Penetration Mod_Phenyl->Outcome_BBB -CF3 increases LogP Mod_Amino->Outcome_Potency Basic N required

Caption: SAR decision tree for butyrophenone optimization. The -CF3 modification primarily targets BBB penetration and metabolic stability while maintaining high D2 affinity.

Comparative Pharmacology: The Data

The following table synthesizes binding affinity (


) and potency data.[1][2][3] Note that while Haloperidol is the standard, Spiperone  is included as a high-affinity benchmark to contextualize the potency of Trifluperidol.
Receptor Binding Profile (Dopamine D2)
CompoundSubstituent (Phenyl Ring)D2 Receptor

(nM)
Relative Potency (In Vivo)Primary Clinical Utility
Haloperidol 4-Cl (Para)0.7 – 1.21.0 (Reference)Acute Psychosis, Schizophrenia
Trifluperidol 3-

(Meta)
~0.5 – 0.92.0 – 4.0xSchizophrenia (High Potency)
Spiperone N/A (Triazaspiro core)0.06>10xResearch Ligand (PET imaging)

Key Insight: The shift of the substituent from the para position (in Haloperidol) to the meta position (in Trifluperidol) combined with the


 group results in a compound that is generally more potent by weight. However, this increased lipophilicity also correlates with a higher risk of extrapyramidal symptoms (EPS) due to slower dissociation kinetics and higher striatal occupancy.

Experimental Protocols

Protocol A: Synthesis of Trifluperidol

Note: This protocol is based on standard Grignard and alkylation methodologies adapted from original Janssen patents and subsequent process chemistry optimizations.

Reagents Required:

  • 1-Benzyl-4-piperidone[4]

  • 3-Bromobenzotrifluoride[4]

  • Magnesium turnings (for Grignard)

  • 4-Chloro-4'-fluorobutyrophenone[4]

  • Pd/C (10%) for hydrogenation

  • Potassium Carbonate (

    
    )[5]
    
  • Solvents: THF (anhydrous), Toluene, MIBK (Methyl isobutyl ketone)

Step-by-Step Workflow:

  • Grignard Formation:

    • Activate Magnesium turnings (1.1 eq) with iodine in anhydrous THF.

    • Add 3-Bromobenzotrifluoride (1.0 eq) dropwise under

      
       atmosphere. Reflux for 1 hour to form the aryl-magnesium bromide.
      
  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add 1-Benzyl-4-piperidone (0.9 eq) dissolved in THF dropwise.

    • Stir at room temperature for 4 hours. Quench with saturated

      
      .
      
    • Result: 1-benzyl-4-(3-trifluoromethylphenyl)piperidin-4-ol.[4]

  • Deprotection (Debenzylation):

    • Dissolve the intermediate in ethanol. Add 10% Pd/C catalyst (10% w/w).

    • Hydrogenate at 50 psi

      
       at 40°C for 6 hours.
      
    • Filter catalyst and concentrate.

    • Result: 4-(3-trifluoromethylphenyl)-4-piperidinol.[4]

  • N-Alkylation (Final Coupling):

    • Dissolve the deprotected piperidine (1.0 eq) in MIBK.

    • Add 4-Chloro-4'-fluorobutyrophenone (1.1 eq) and

      
       (2.0 eq).
      
    • Add a catalytic amount of KI (Potassium Iodide) to accelerate the Finkelstein-like reaction.

    • Reflux for 24 hours.

  • Purification:

    • Filter inorganic salts. Evaporate solvent.

    • Recrystallize from ethanol/ether mixture.

    • Final Product: Trifluperidol (White crystalline solid, mp 98-100°C).

Synthesis Flowchart

Synthesis_Flow Start Start: 3-Bromobenzotrifluoride + Mg (THF) Step1 1. Grignard Formation (Aryl-MgBr species) Start->Step1 Step2 2. Addition of 1-Benzyl-4-piperidone Step1->Step2 Step3 Intermediate 1: Benzyl-protected Piperidinol Step2->Step3 Step4 3. Hydrogenation (Pd/C, H2) (Remove Benzyl Group) Step3->Step4 Step5 Intermediate 2: 4-(3-CF3-phenyl)-4-piperidinol Step4->Step5 Step6 4. Alkylation with 4-Chloro-4'-fluorobutyrophenone (K2CO3, KI, Reflux) Step5->Step6 End Final Product: Trifluperidol Step6->End

Caption: Synthetic route for Trifluperidol via Grignard addition and N-alkylation.

Mechanism of Action: D2 Receptor Blockade

The efficacy of trifluoromethyl butyrophenones relies on their ability to antagonize the Dopamine D2 receptor, a G-protein coupled receptor (GPCR) coupled to


 proteins.[1][6]

Pathway Dynamics:

  • Endogenous State: Dopamine binds D2

    
     Activates 
    
    
    
    
    
    Inhibits Adenylyl Cyclase
    
    
    Decreases cAMP.[1]
  • Antagonist State (Trifluperidol): Blocks D2

    
     Prevents 
    
    
    
    activation
    
    
    Adenylyl Cyclase remains active
    
    
    cAMP levels normalize/increase (relative to dopaminergic suppression).
Signaling Pathway Diagram

D2_Pathway Drug Trifluperidol (Antagonist) D2R D2 Receptor (GPCR) Drug->D2R Blocks (High Affinity) Dopamine Dopamine (Agonist) Dopamine->D2R Activates Gi Gi Protein (Inhibitory) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Neuron Neuronal Firing (Post-Synaptic) cAMP->Neuron Modulates

Caption: Mechanism of Action. Trifluperidol prevents the Gi-mediated inhibition of Adenylyl Cyclase.

Conclusion & Recommendations

For researchers selecting between halogenated butyrophenone analogs:

  • Select Haloperidol if you require a well-characterized reference standard with moderate lipophilicity and established metabolic data.

  • Select Trifluperidol if your study requires a probe with higher lipophilicity (

    
    ) to maximize CNS penetration or to study the effects of the electron-withdrawing 
    
    
    
    group on receptor residence time.
  • Safety Note: The increased potency of trifluoromethyl analogs correlates with a narrower therapeutic index regarding extrapyramidal side effects. Dosing in animal models should be adjusted downward by a factor of 2-4x compared to Haloperidol.

References

  • Janssen, P. A. J. (1959). The synthesis of trifluperidol and related butyrophenones. U.S. Patent 2,985,657.

  • Seeman, P. (1980). Brain dopamine receptors.[6][7] Pharmacological Reviews, 32(3), 229-313. (Source for D2 receptor binding affinities).[1][2][8][9][10]

  • Leysen, J. E., et al. (1982). Receptor binding properties in vitro and in vivo of some new antipsychotic drugs. Molecular Pharmacology.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • PDSP Ki Database. National Institute of Mental Health's Psychoactive Drug Screening Program.[1] (Source for comparative Ki values).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-

[1][2]

CAS: 383-60-8 Synonyms: 4'-(Trifluoromethyl)butyrophenone; 1-(4-Trifluoromethylphenyl)butan-1-one Formula: C₁₁H₁₁F₃O Molecular Weight: 216.20 g/mol [1]

Part 1: Executive Safety Assessment

Status: WARNING – Irritant / Combustible Liquid (Low-Melting Solid)[1]

Handling 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- requires a safety strategy that addresses two distinct chemical functionalities: the ketone moiety (solvent sensitivity, flammability) and the trifluoromethyl group (enhanced lipophilicity, potential metabolic stability/toxicity).[1]

Unlike simple solvents, this compound is a fluorinated aromatic intermediate. Its high lipophilicity allows it to penetrate skin barriers more effectively than non-fluorinated analogs, making dermal protection the critical control point.

Core Hazard Profile (GHS Classifications):

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]

  • Combustibility: Flash point likely >80°C (based on acetophenone analogs), classifying it as a Class IIIA Combustible Liquid .

Part 2: PPE Selection Matrix

Standard laboratory PPE (lab coat, safety glasses) is insufficient for synthesis or purification steps involving this compound.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses fail to protect against liquid aerosols or splashes.[1] The trifluoromethyl group increases the compound's persistence in tissue; immediate irrigation is difficult if contact occurs.
Dermal (Hand) Primary: Silver Shield® (Laminate) or Butyl Rubber (0.7mm)Secondary (Outer): Nitrile (minimum 5 mil)Critical: Ketones degrade standard nitrile rubber.[1] While nitrile provides splash protection, it offers poor permeation resistance against aromatic ketones. The laminate liner prevents chemical breakthrough.
Respiratory Half-face Respirator with OV Cartridges (NIOSH Black Label)Required if working outside a fume hood or heating the substance.[1] The vapor pressure is low at RT, but heating generates irritating organic vapors.
Body Chemically Resistant Apron (Tyvek® or PVC)Standard cotton lab coats absorb organic liquids, holding the irritant against the skin. An impervious apron prevents this "wicking" effect.
Part 3: Technical Deep Dive – Glove Permeation Logic

Why standard Nitrile gloves are not enough.

As a Senior Application Scientist, it is vital to understand the Solubility Parameter mismatch.

  • The Chemical: 1-[4-(trifluoromethyl)phenyl]-1-butanone is a polar aprotic solvent with a high dipole moment due to the carbonyl and CF₃ groups.[1]

  • The Material: Nitrile rubber is susceptible to swelling and degradation by ketones (like MEK or acetone).

  • The Risk: While the trifluoromethyl group adds bulk (steric hindrance), it also increases lipophilicity. If the ketone swells the glove, the fluorinated aromatic core drives the molecule through the polymer matrix and into the skin.

Protocol:

  • Splash Risk Only: Double-glove with Nitrile (change immediately upon contamination).

  • Immersion/Synthesis: Use Silver Shield (Laminate) liners under Nitrile outer gloves.

Part 4: Operational Workflow & Handling[2]
A. Receiving & Storage[2][3][7][8]
  • Inspection: Verify container integrity. Fluorinated intermediates can be costly; ensure the septum/seal is intact to prevent moisture ingress (though less hygroscopic than acyl chlorides, moisture can affect stoichiometry).[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Segregation: Keep away from strong bases (potential for enolate formation/condensation) and reducing agents.

B. Synthesis & Processing
  • Engineering Controls: All weighing, transferring, and reaction setups must occur inside a certified Chemical Fume Hood.

  • Heating: If the protocol requires reflux (bp >200°C predicted), use a silicone oil bath or heating block. Never use an open flame.

  • Glassware: Inspect for micro-fractures. Fluorinated aromatics are expensive to lose to breakage.

C. Waste Disposal
  • Classification: Non-Halogenated vs. Halogenated Solvent Waste?

    • Rule: Even though it contains Fluorine, many waste streams classify "Halogenated" specifically for Chloro- and Bromo- solvents due to incineration protocols.[1] However, because of the CF₃ group stability, dispose of as Halogenated Organic Waste to ensure proper high-temperature incineration.[1]

  • Labeling: Clearly mark as "Fluorinated Ketone - Irritant."

Part 5: Visualized Safety Protocols
Diagram 1: Risk Assessment & PPE Decision Tree

This logic flow ensures you select the correct protection based on the specific manipulation being performed.

PPE_Decision_TreeStartTask: Handle CAS 383-60-8State_CheckState: Liquid or Molten?Start->State_CheckVolume_CheckVolume > 10mL or Heating?State_Check->Volume_CheckYesLevel_1Level 1: Splash RiskPPE: Double Nitrile + GogglesEngineering: Fume HoodVolume_Check->Level_1No (Cold/Small Scale)Level_2Level 2: High RiskPPE: Laminate Liner + Nitrile + ApronEngineering: Fume Hood + Sash LoweredVolume_Check->Level_2Yes (Hot/Large Scale)

Caption: Decision tree for selecting PPE intensity based on thermal state and volume of the fluorinated ketone.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a containment breach.

Spill_ResponseAlert1. ALERTNotify Lab PersonnelPPE2. DON PPERespirator + Butyl GlovesAlert->PPEContain3. CONTAINUse Absorbent Pads(Vermiculite/Sand)PPE->ContainClean4. CLEANSolvent Wipe (Acetone)then Soap/WaterContain->CleanDispose5. DISPOSESeal in HazWaste BagLabel: Fluorinated Org.Clean->Dispose

Caption: Step-by-step spill response workflow emphasizing immediate containment and specific waste labeling.

Part 6: Emergency Response (First Aid)
  • Eye Contact: Immediately flush with tepid water for 15 minutes. The lipophilic nature of the compound means it may resist washing; do not stop flushing . Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[3][5][8][9] Wash skin with soap and water.[2][5][6][8] Do not use solvents (ethanol/acetone) to wash skin, as this may increase the absorption of the fluorinated compound.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68498, 4'-Fluorobutyrophenone (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.